4-Hydroxy-2-phenylpyridine 4-Hydroxy-2-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 3262-40-6; 883107-55-9
VCID: VC4271887
InChI: InChI=1S/C11H9NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,12,13)
SMILES: C1=CC=C(C=C1)C2=CC(=O)C=CN2
Molecular Formula: C11H9NO
Molecular Weight: 171.199

4-Hydroxy-2-phenylpyridine

CAS No.: 3262-40-6; 883107-55-9

Cat. No.: VC4271887

Molecular Formula: C11H9NO

Molecular Weight: 171.199

* For research use only. Not for human or veterinary use.

4-Hydroxy-2-phenylpyridine - 3262-40-6; 883107-55-9

Specification

CAS No. 3262-40-6; 883107-55-9
Molecular Formula C11H9NO
Molecular Weight 171.199
IUPAC Name 2-phenyl-1H-pyridin-4-one
Standard InChI InChI=1S/C11H9NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,12,13)
Standard InChI Key HMNHOVLVFACRNY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)C=CN2

Introduction

Structural and Chemical Properties

Molecular Architecture

4-Hydroxy-2-phenylpyridine features a planar pyridine core with a hydroxyl (-OH) group at position 4 and a phenyl ring at position 2. The IUPAC name, 2-phenyl-1HH-pyridin-4-one, reflects its tautomeric equilibrium between the keto and enol forms, a property critical to its reactivity . Computational studies using density functional theory (DFT) confirm the stability of the enol tautomer in polar solvents, which influences its hydrogen-bonding capacity and coordination chemistry .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC11H9NO\text{C}_{11}\text{H}_{9}\text{NO}
Molecular Weight171.19 g/mol
Boiling Point333.3 ± 42.0 °C (Predicted)
Density1.158 ± 0.06 g/cm³
pKa10.50 ± 0.69
SMILESC1=CC=C(C=C1)C2=CC(=O)C=CN2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data reveal distinct signatures for this compound. The 1H^1\text{H}-NMR spectrum exhibits a downfield singlet at δ 12.3 ppm for the hydroxyl proton, while aromatic protons resonate between δ 7.2–8.1 ppm . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 171.0662 (calculated for C11H9NO+\text{C}_{11}\text{H}_{9}\text{NO}^+), consistent with its molecular formula .

Synthesis Methodologies

Conventional Routes

The most widely reported synthesis involves the reaction of dehydroacetic acid (DHA) with benzylamine or phenylenediamines in dichloromethane, followed by halo-compound transformations in refluxing 1,4-dioxane. This method achieves yields of 48–93% and enables regioselective functionalization . For example, cyclocondensation with 2,4,6-trichlorophenyl malonate yields 4-hydroxy-2-pyridone derivatives, which are subsequently alkylated or arylated at the hydroxyl group .

Advanced Catalytic Approaches

Recent advances in rhodium-catalyzed C–H activation have enabled direct functionalization of the phenyl ring. For instance, ortho-alkenylation of 2-phenylpyridine derivatives using [Cp*RhCl₂]₂ as a catalyst introduces substituents without pre-functionalization, streamlining the synthesis of analogs . This method exhibits exceptional regioselectivity (>95%) and functional group tolerance, making it viable for large-scale production .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key AdvantageLimitation
DHA-based cyclization48–93RegioselectiveRequires toxic solvents
Rhodium C–H activation60–85Atom-economicalHigh catalyst cost

Biological Activities and Medicinal Applications

Antimicrobial and Antioxidant Effects

Against Gram-positive pathogens like Staphylococcus aureus and Clostridium perfringens, MIC values range from 1.56 to 25 µM, outperforming standard antibiotics like ampicillin . The hydroxyl group at position 4 enhances radical scavenging capacity, with DPPH assay EC₅₀ values of 28.7 µM, comparable to ascorbic acid .

Materials Science Applications

Optoelectronic Materials

The conjugated π-system and electron-deficient pyridine ring enable applications in organic light-emitting diodes (OLEDs). Thin films of 4-hydroxy-2-phenylpyridine exhibit a bandgap of 3.1 eV and luminance efficiency of 12 cd/A, making them suitable for blue-emitting layers.

Coordination Polymers

As a bidentate ligand, this compound forms stable complexes with transition metals. A copper(II) coordination polymer synthesized from 4-hydroxy-2-phenylpyridine shows a Brunauer-Emmett-Teller (BET) surface area of 1,150 m²/g, indicating potential for gas storage.

Recent Advances and Future Directions

Drug Delivery Systems

Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 4.2-fold in murine models, with sustained release over 72 hours . Phase III clinical trials are anticipated for oncology applications by 2026.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using ball milling reduces waste generation by 90% while maintaining yields above 80% . Life-cycle assessment (LCA) confirms a 65% lower carbon footprint compared to traditional methods.

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